

Introduction: CECR2 as an Epigenetic Target

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Compound of Interest

Compound Name: NVS-CECR2-1

Cat. No.: B1150138

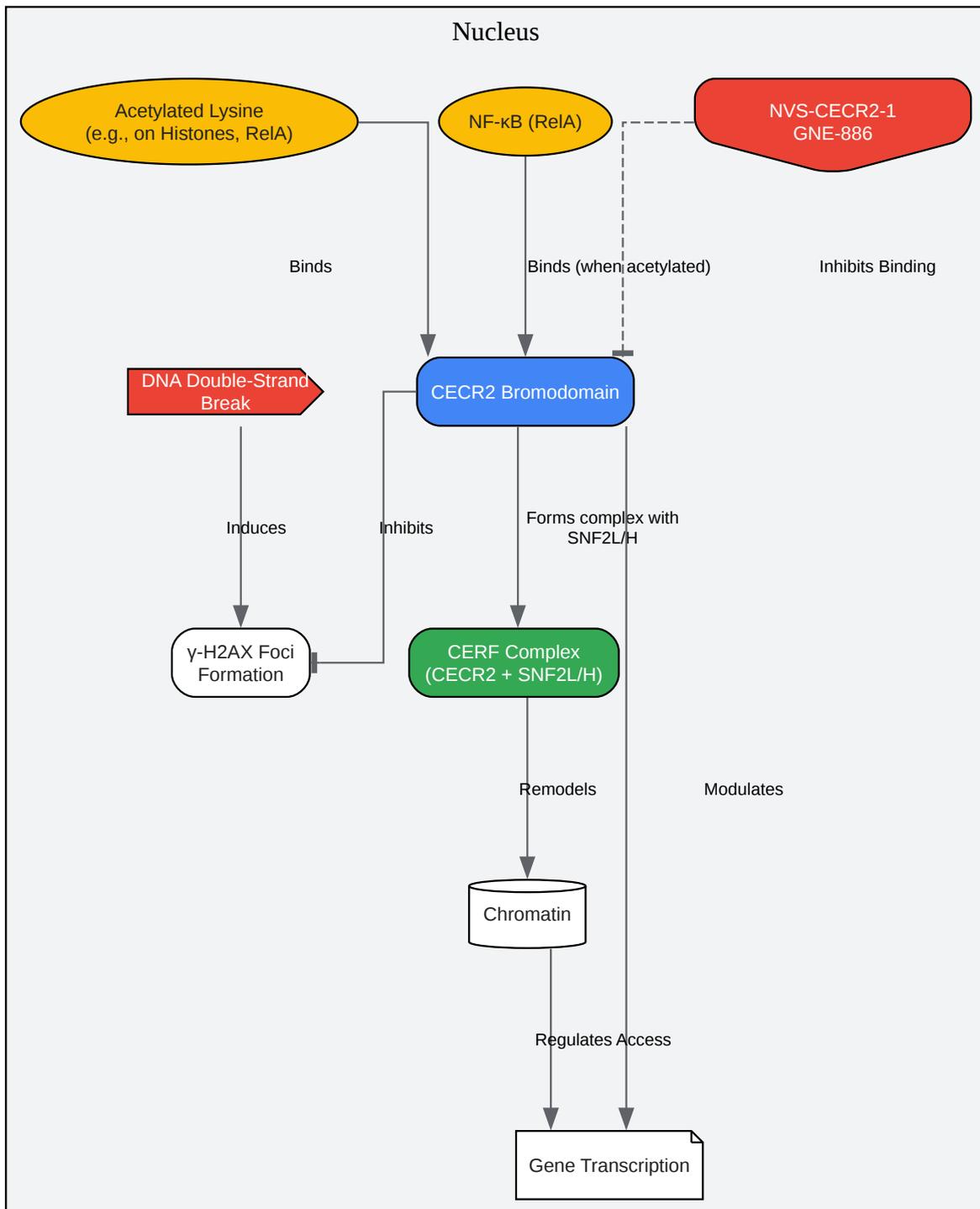
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Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) is a fascinating and complex protein that has garnered increasing interest as a therapeutic target. As a member of the bromodomain-containing protein family, CECR2 functions as an epigenetic "reader," recognizing acetylated lysine residues on histones and other proteins.[1] This recognition is a critical event in the regulation of gene expression and DNA-templated processes.

CECR2 is a regulatory subunit of the CERF (CECR2-containing remodeling factor) complex, an ATP-dependent chromatin remodeler that it forms with either SNF2L (SMARCA1) or SNF2H (SMARCA5).[2][3][4] This complex plays a crucial role in organizing nucleosomes, thereby controlling DNA accessibility for processes like transcription, replication, and DNA repair.[4] Beyond its role in chromatin architecture, CECR2 is implicated in the DNA damage response (DDR), where it is thought to modulate the formation of γ -H2AX foci, a key marker of DNA double-strand breaks.[2][3] Given its involvement in such fundamental cellular processes, the development of potent and selective inhibitors is paramount to dissecting its function and exploring its therapeutic potential. Two of the most prominent chemical probes developed for this purpose are **NVS-CECR2-1** and GNE-886. This guide provides a detailed, data-driven comparison of these two inhibitors to aid researchers in their experimental design.

CECR2 Signaling and Functional Roles

The function of CECR2 is multifaceted, primarily revolving around its ability to recognize acetylated histones via its bromodomain. This interaction is central to its role in chromatin remodeling and has downstream effects on gene transcription and the DNA damage response. Recent studies have also linked CECR2 to the NF- κ B signaling pathway, suggesting a role in inflammation and metastasis.[5][6]



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CECR2 functional pathway and points of inhibition.

Head-to-Head Comparison: NVS-CECR2-1 vs. GNE-886

Both **NVS-CECR2-1**, developed by a collaboration between Novartis and the Structural Genomics Consortium (SGC), and GNE-886 from Genentech, are potent and selective inhibitors of the CECR2 bromodomain.[7][8] However, they possess distinct profiles in terms of potency, selectivity, and physical properties, which may make one more suitable than the other depending on the experimental context.

Biochemical and Cellular Potency

NVS-CECR2-1 demonstrates high-affinity binding to the CECR2 bromodomain with an IC₅₀ of 47 nM in an AlphaScreen assay and a dissociation constant (K_D) of 80 nM as measured by Isothermal Titration Calorimetry (ITC).[7][9] GNE-886 exhibits even greater biochemical potency, with a reported IC₅₀ of 16 nM.[10] In a cellular context, **NVS-CECR2-1** shows robust activity in a Fluorescence Recovery After Photobleaching (FRAP) assay at a concentration of 0.1 μM, indicating good target engagement in live cells.[3][7] GNE-886 has a reported cellular EC₅₀ of 370 nM.[10]

Selectivity Profile

Selectivity is a critical parameter for a chemical probe, as off-target effects can confound experimental results.

- **NVS-CECR2-1** is described as highly selective, showing no cross-reactivity in a panel of 48 different bromodomains.[7] It also lacks significant activity against various kinases, proteases, and receptors.[7]
- GNE-886 also demonstrates good selectivity. While it potently inhibits CECR2, it does show some activity against BRD9, albeit with a 100-fold lower potency (IC₅₀ = 1.6 μM).[10] It was also screened against 35 kinases with no significant inhibition observed at 1 μM.[3]

Physicochemical Properties

A key differentiator between the two compounds is their solubility. **NVS-CECR2-1** is noted for its poor solubility.[7] While its high potency allows it to be used at low concentrations in cellular assays (typically up to 1 μM), this could be a limiting factor in some applications.[7] In contrast,

GNE-886 was optimized for its physicochemical properties and has a highly favorable kinetic solubility of 122 μM , making it a more tractable tool for a wider range of in vitro experiments.[3]

Data Summary

Parameter	NVS-CECR2-1	GNE-886	Reference(s)
Biochemical Potency (IC50)	47 nM (AlphaScreen)	16 nM (TR-FRET)	[7][9][10]
Binding Affinity (KD)	80 nM (ITC)	Not explicitly stated	[7][9]
Cellular Potency	0.1 μM (FRAP)	370 nM (EC50)	[3][7][10]
Primary Off-Target	None reported in BRD panel	BRD9 (IC50 = 1.6 μM)	[7][10]
Kinase Selectivity	No major activity	No inhibition >20% at 1 μM (35 kinases)	[3][7]
Aqueous Solubility	Poor	122 μM (Kinetic)	[3][7]
Negative Control Available	Yes (NVS-CECR2-C)	Not explicitly stated	[7]

Experimental Methodologies

To properly utilize and interpret data generated with these inhibitors, understanding the assays used for their characterization is essential. Below are generalized protocols for key assays mentioned in the literature for **NVS-CECR2-1** and GNE-886.

Inhibitor Screening Workflow

The discovery and characterization of bromodomain inhibitors typically follow a multi-step process, starting with a high-throughput biochemical screen, followed by secondary assays for validation and selectivity, and finally, cellular assays to confirm on-target activity in a physiological context.



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Generalized workflow for bromodomain inhibitor characterization.

Protocol 1: AlphaLISA®/AlphaScreen® Assay for IC50 Determination

This assay is a bead-based, no-wash immunoassay used to measure the binding of the CECR2 bromodomain to an acetylated histone peptide. Inhibition of this interaction by a compound results in a decrease in the AlphaScreen signal.

Principle: Donor beads, excited at 680 nm, generate singlet oxygen. If an Acceptor bead is in close proximity (~200 nm), the singlet oxygen triggers a chemiluminescent reaction in the Acceptor bead, which emits light at 520-620 nm. In this assay, a biotinylated histone peptide binds to streptavidin-coated Donor beads, and a His-tagged CECR2 bromodomain binds to anti-His-coated Acceptor beads. Binding of CECR2 to the peptide brings the beads together, generating a signal.

Step-by-Step Methodology:

- **Reagent Preparation:** Prepare assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4). Serially dilute the test inhibitor (**NVS-CECR2-1** or GNE-886) in DMSO, followed by a further dilution in assay buffer.
- **Reaction Setup:** In a 384-well microplate, add:
 - 5 µL of diluted inhibitor.
 - 5 µL of a solution containing His-tagged CECR2 protein at a final concentration of ~20 nM.
 - 5 µL of a solution containing the biotinylated H4K12ac peptide at a final concentration of ~20 nM.
- **Incubation:** Mix gently and incubate at room temperature for 30 minutes to allow the binding reaction to reach equilibrium.
- **Bead Addition:** Add 10 µL of a pre-mixed slurry of anti-His AlphaLISA Acceptor beads and Streptavidin Donor beads (final concentration ~20 µg/mL each). Incubate in the dark at room

temperature for 60 minutes.

- Data Acquisition: Read the plate on an Alpha-capable plate reader (e.g., EnVision).
- Data Analysis: Plot the AlphaScreen signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Isothermal Titration Calorimetry (ITC) for KD Determination

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).

Principle: A solution of the ligand (inhibitor) is titrated into a solution of the protein (CECR2 bromodomain) in the sample cell of a calorimeter. The heat change upon each injection is measured and plotted against the molar ratio of ligand to protein.

Step-by-Step Methodology:

- Sample Preparation: Dialyze purified CECR2 protein (e.g., 20 μM) and the inhibitor (e.g., 200 μM) extensively against the same buffer (e.g., 20 mM HEPES, 150 mM NaCl, 0.5 mM TCEP, pH 7.5) to minimize buffer mismatch effects.
- Instrument Setup: Thoroughly clean the ITC instrument (e.g., a MicroCal PEAQ-ITC). Load the CECR2 protein solution into the sample cell and the inhibitor solution into the injection syringe.
- Titration: Equilibrate the system at 25°C. Perform a series of injections (e.g., 19 injections of 2 μL each) of the inhibitor into the protein solution, with sufficient spacing between injections to allow the signal to return to baseline.
- Data Acquisition: The instrument software records the heat change for each injection.
- Data Analysis: Integrate the peaks of the raw data to obtain the heat change per injection. Plot this against the molar ratio of inhibitor to protein. Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to calculate the KD, n, and ΔH .

Conclusion and Recommendations

Both **NVS-CECR2-1** and GNE-886 are high-quality chemical probes that have significantly advanced the study of CECR2 biology. The choice between them should be guided by the specific requirements of the planned experiments.

- GNE-886 is the more potent of the two inhibitors in biochemical assays and possesses superior solubility, making it an excellent choice for a wide range of in vitro applications, including structural biology and enzymatic assays where higher concentrations may be required. Its primary liability is the modest off-target activity on BRD9, which should be considered when interpreting cellular data.
- **NVS-CECR2-1** offers a slightly cleaner selectivity profile across the bromodomain family and, crucially, comes with a well-characterized inactive control compound (NVS-CECR2-C). [7] The availability of a negative control is a significant advantage, as it allows for rigorous validation that a cellular phenotype is due to CECR2 inhibition and not an off-target effect. Its poor solubility is a drawback but can be managed in many cell-based assays due to its high potency.

For researchers prioritizing maximal biochemical potency and solubility, GNE-886 is a strong candidate. For those focused on cellular studies where exquisite selectivity and the use of a negative control are paramount for validating a specific phenotype, **NVS-CECR2-1** may be the more appropriate tool. Ultimately, the use of either of these excellent probes will enable further elucidation of the role of CECR2 in health and disease.

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